molecular formula C17H16N6O3 B2734402 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}urea CAS No. 1797680-41-1

1-(2H-1,3-benzodioxol-5-yl)-3-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}urea

Cat. No.: B2734402
CAS No.: 1797680-41-1
M. Wt: 352.354
InChI Key: NLGLUKWCJXALII-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxol-5-yl)-3-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}urea is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzo[d][1,3]dioxole moiety, a pyrimidin-2-yl group, and an imidazol-1-yl group, making it a unique structure for studying interactions and reactions in organic chemistry.

Scientific Research Applications

1-(2H-1,3-benzodioxol-5-yl)-3-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}urea typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[d][1,3]dioxole moiety, followed by the introduction of the pyrimidin-2-yl group through nucleophilic substitution reactions. The final step involves the coupling of the imidazol-1-yl group with the urea derivative under controlled conditions, such as using a base catalyst and maintaining a specific temperature range.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-3-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)amine
  • 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate

Uniqueness

1-(2H-1,3-benzodioxol-5-yl)-3-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}urea is unique due to its combination of functional groups, which provide a diverse range of reactivity and potential applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research in various fields.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3/c24-17(22-12-2-3-13-14(10-12)26-11-25-13)21-7-9-23-8-6-20-16(23)15-18-4-1-5-19-15/h1-6,8,10H,7,9,11H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGLUKWCJXALII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCCN3C=CN=C3C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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